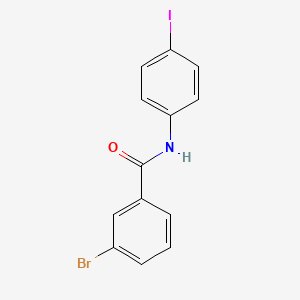![molecular formula C16H14BrClN2OS B11552341 2-[(4-bromobenzyl)sulfanyl]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11552341.png)
2-[(4-bromobenzyl)sulfanyl]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes bromophenyl and chlorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzylthiourea. This intermediate is then reacted with 4-chlorobenzaldehyde in the presence of acetic acid to yield the final product .
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties.
作用機序
2-[(4-ブロモベンジル)スルファニル]-N'-[(E)-(4-クロロフェニル)メチリデン]アセトヒドラジドの作用機序は十分に文書化されていません。その構造に基づくと、次の方法で生物学的標的に相互作用すると考えられます。
水素結合: ヒドラゾン部分は、生物学的巨大分子と水素結合を形成できます。
求電子相互作用: ブロモベンジル基とクロロフェニル基は、生物学的標的の求核性部位で求電子相互作用に参加できます。
チオエーテル結合: 硫黄原子は、金属イオンまたはその他の求電子中心と相互作用できます。
6. 類似の化合物との比較
類似の化合物
- 2-[(2-ブロモベンジル)スルファニル]-N'-[(E)-(4-ヨードフェニル)メチリデン]アセトヒドラジド
- 2-[(4-ブロモベンジル)スルファニル]-N'-[(E)-(4-クロロフェニル)メチリデン]アセトヒドラジド
独自性
2-[(4-ブロモベンジル)スルファニル]-N'-[(E)-(4-クロロフェニル)メチリデン]アセトヒドラジドは、ブロモベンジル基とクロロフェニル基の組み合わせが特有であり、その類似体と比較して、異なる化学的および生物学的特性を与える可能性があるため、ユニークです。臭素原子と塩素原子の両方が存在すると、反応性と生物学的標的との相互作用に影響を与える可能性があり、さらなる研究のための貴重な化合物となります。
類似化合物との比較
- **2-{[5-(4-BROMOPHENYL)-4-(2-METHYL-2-PROPENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- **2-[(2-BROMOBENZYL)SULFANYL]-N’-[(E)-(4-IODOPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness: The uniqueness of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of bromophenyl and chlorophenyl groups, which confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C16H14BrClN2OS |
|---|---|
分子量 |
397.7 g/mol |
IUPAC名 |
2-[(4-bromophenyl)methylsulfanyl]-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14BrClN2OS/c17-14-5-1-13(2-6-14)10-22-11-16(21)20-19-9-12-3-7-15(18)8-4-12/h1-9H,10-11H2,(H,20,21)/b19-9+ |
InChIキー |
KKMBJEQWRSLBMG-DJKKODMXSA-N |
異性体SMILES |
C1=CC(=CC=C1CSCC(=O)N/N=C/C2=CC=C(C=C2)Cl)Br |
正規SMILES |
C1=CC(=CC=C1CSCC(=O)NN=CC2=CC=C(C=C2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(octadecylsulfanyl)ethyl]-2-phenylacetamide](/img/structure/B11552269.png)
![5,8-dinitro-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11552271.png)

![N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11552289.png)
![Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3-dicarboxylate](/img/structure/B11552297.png)
![2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B11552315.png)
![2-Bromo-4-chloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol](/img/structure/B11552322.png)
![2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11552323.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11552325.png)
![2-[(E)-{[(4-Benzamidophenyl)formamido]imino}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B11552329.png)
![2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11552337.png)
![N'-[(E)-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B11552347.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11552350.png)
![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-bromo-6-methoxyphenol)](/img/structure/B11552354.png)
